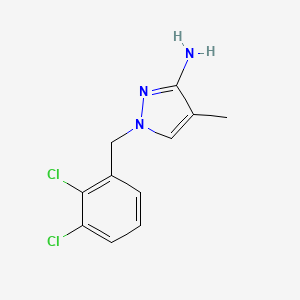![molecular formula C17H13Cl3N2S B2866826 5-氯-4-[(2,4-二氯苯基)硫烷基]-1-甲基-3-苯基-1H-吡唑 CAS No. 956502-14-0](/img/structure/B2866826.png)
5-氯-4-[(2,4-二氯苯基)硫烷基]-1-甲基-3-苯基-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds often starts from a base molecule, such as 4-chlorobenzoic acid . The base molecule undergoes a series of reactions including esterification, hydrazination, salt formation, and cyclization . The resulting intermediate is then converted into a sulfonyl chloride, which reacts with amines to give the final product .Molecular Structure Analysis
The molecular formula of this compound is C17H13Cl3N2S. The molecular weight is 383.72.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure, melting point, boiling point, and density .科学研究应用
Antiviral Activity
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole: has shown promise in the field of antiviral research. It has been found to selectively interfere with the binding of the SARS-CoV-2 spike receptor-binding domain (RBD) to the host angiotensin-converting enzyme 2 receptor . This interference could potentially inhibit the cellular entry of SARS-CoV-2, making it a candidate for further investigation as a therapeutic agent against COVID-19 and its variants.
Biochemical Screening
The compound has been utilized in biochemical screening against various pathogens. Its ability to disrupt the ACE2 interactions with the RBDs from multiple SARS-CoV-2 variants indicates its potential as a broad-spectrum inhibitor . This could lead to the development of new therapies that can act on both existing and emerging viruses.
Computational Screening
In silico studies, including molecular docking, have revealed that the compound binds within the ACE2 receptor-binding site in a region distinct from where spike mutations in SARS-CoV-2 variants occur . This suggests that the compound could maintain its efficacy even against adaptive mutations found in variants like omicron.
Anticancer Research
Indole derivatives, which share a similar structural motif with our compound of interest, have been extensively studied for their anticancer properties. These compounds have been found to bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents .
Anti-inflammatory Applications
The structural features of indole derivatives, including the one , suggest potential anti-inflammatory activities. These compounds can be synthesized and screened for their efficacy in reducing inflammation, which is a common pathological process in many diseases .
Antimicrobial Properties
The indole nucleus, which is part of the compound’s structure, is known for its antimicrobial properties. This makes it a valuable candidate for the development of new antimicrobial agents that could be effective against a range of bacterial and fungal pathogens .
未来方向
作用机制
Target of Action
Similar pyrazole derivatives have been evaluated for theirantibacterial activity against various Gram-positive and Gram-negative bacteria .
Mode of Action
It’s known that many pyrazole derivatives interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function and leading to the death of the pathogen .
Biochemical Pathways
It’s known that many pyrazole derivatives interfere with essential biochemical pathways in bacteria, leading to their death .
Pharmacokinetics
In silico studies have been conducted to predict these properties for similar pyrazole derivatives .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth, leading to their death . This is achieved through the compound’s interaction with its targets and its interference with essential biochemical pathways in bacteria.
属性
IUPAC Name |
5-chloro-4-[(2,4-dichlorophenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2S/c1-22-17(20)13(16(21-22)11-5-3-2-4-6-11)10-23-15-8-7-12(18)9-14(15)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURNKRDHWKYELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2866744.png)
![3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2866745.png)
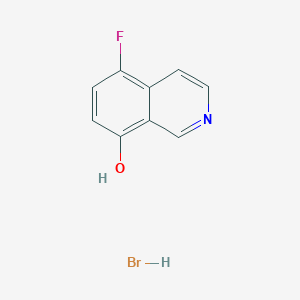
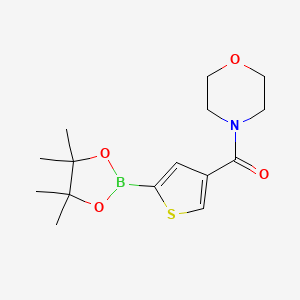
![[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2866752.png)
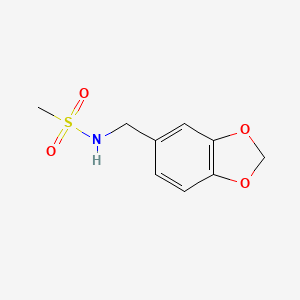
![3-(4-Chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2866754.png)
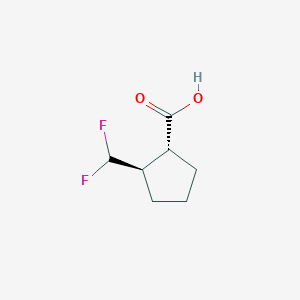
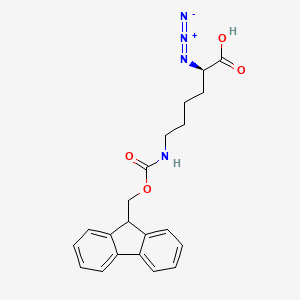
![N-(2-fluorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2866759.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2866762.png)
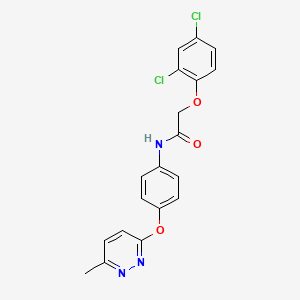
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2866765.png)
